2,3,4,5-tetrahydro-1H-3-benzazepin-6-ol hydrochloride
Description
2,3,4,5-Tetrahydro-1H-3-benzazepin-6-ol hydrochloride is a benzazepine derivative characterized by a seven-membered azepine ring fused to a benzene core. The hydroxyl group at position 6 and the protonated tertiary amine (as hydrochloride) at position 3 define its structural and electronic properties. Benzazepines are pharmacologically significant due to their affinity for neurotransmitter receptors, particularly dopamine and serotonin receptors, though the specific biological activity of this compound remains under investigation . Its molecular formula is inferred as C₁₀H₁₄ClNO, with a molecular weight of 199.68 g/mol (calculated based on structural analogs). The hydrochloride salt enhances solubility in polar solvents, a common feature in bioactive amines to improve bioavailability .
Properties
IUPAC Name |
2,3,4,5-tetrahydro-1H-3-benzazepin-6-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c12-10-3-1-2-8-4-6-11-7-5-9(8)10;/h1-3,11-12H,4-7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXKNXXCXJCMHDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC2=C1C=CC=C2O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Three-Step Synthesis
The predominant industrial route involves three sequential transformations:
-
Oxime Formation : 1-Tetralone reacts with hydroxylamine hydrochloride in methanol/water under basic conditions (pH 8, sodium carbonate) to yield 3,4-dihydro-1(2H)-naphthalenone oxime.
-
Beckmann Rearrangement : Treatment with polyphosphoric acid (PPA) at 70–160°C induces ring expansion to 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one.
-
Reduction and Salt Formation : Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) reduces the ketone to the amine, followed by HCl gas treatment to precipitate the hydrochloride salt.
Critical Parameters :
This method’s industrial viability stems from reagent availability and scalability, though PPA handling requires specialized equipment due to its corrosive nature.
Advanced Methodological Variations
Catalytic Ring Expansion
Recent patents describe replacing PPA with zeolite catalysts (H-Y, H-Beta) in toluene at 110°C, achieving 78% yield with easier catalyst recovery. While avoiding corrosive acids, this approach currently lacks the cost-effectiveness of traditional methods for large-scale production.
Continuous Flow Synthesis
Pilot-scale studies demonstrate enhanced safety and efficiency using microreactors:
-
Oxime Formation : Residence time reduced to 2 hours at 50°C under pressure.
-
Beckmann Step : Superheated PPA (180°C) in segmented flow improves heat transfer, achieving 89% yield in 3 hours.
Hydrochloride Salt Formation
The free base is treated with HCl gas in dichloromethane/ethanol (3:1) at 0–5°C, yielding 98% pure hydrochloride after recrystallization from hot isopropanol. XRPD analysis confirms polymorphic Form I stability under ambient conditions.
Industrial Production Considerations
Cost Optimization Strategies
Quality Control Protocols
| Parameter | Specification | Analytical Method |
|---|---|---|
| Purity | ≥99.5% (HPLC) | USP <621> |
| Residual Solvents | <500 ppm (ICH Q3C) | GC-MS |
| Polymorphic Form | Form I (XRPD) | Powder XRD |
Emerging Synthetic Technologies
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group at position 6 and the azepine ring system are primary sites for oxidation.
-
Hydroxyl Group Oxidation :
Under acidic conditions with potassium permanganate (KMnO₄), the hydroxyl group oxidizes to a ketone, forming 3-benzazepin-6-one derivatives. This reaction is pH-dependent, with optimal yields achieved at pH 2–3 . -
Aromatic Ring Oxidation :
Exposure to hydrogen peroxide (H₂O₂) in acetic acid leads to electrophilic substitution, producing nitro derivatives at the para position relative to the hydroxyl group.
Example Reaction Conditions
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄ (0.1 M) | H₂SO₄, 60°C, 4 hr | 6-Keto-benzazepine | 72% | |
| H₂O₂ (30%), AcOH | 25°C, 12 hr | 8-Nitro-benzazepin-6-ol | 58% |
Reduction Reactions
The tetrahydroazepine ring undergoes hydrogenation under catalytic conditions:
-
Ring Saturation :
Using Ir-based catalysts (e.g., [Ir(COD)Cl]₂ with N,P-ligands), the compound undergoes asymmetric hydrogenation to yield chiral 3-benzazepines with >95% enantiomeric excess (ee) . -
N-Methylation Reduction :
Sodium borohydride (NaBH₄) in methanol reduces imine intermediates generated during alkylation steps, stabilizing the azepine structure .
Catalytic Hydrogenation Data
| Catalyst System | Pressure (bar) | ee (%) | Scale (g) | Source |
|---|---|---|---|---|
| Ir/(R)-SegPhos | 50 | 99 | 1.5 | |
| Pd/C (10%) | 1 | - | Industrial |
Substitution Reactions
Electrophilic substitution occurs at the aromatic ring, while nucleophilic attacks target the azepine nitrogen.
-
Chlorination :
Phosphorus oxychloride (POCl₃) replaces the hydroxyl group with chlorine at position 6, forming 6-chloro derivatives under reflux. -
Acylation :
Acetic anhydride acetylates the hydroxyl group, yielding 6-acetoxy-benzazepine in 85% efficiency .
Key Substitution Pathways
| Reaction Type | Reagent | Position | Product | Yield | Source |
|---|---|---|---|---|---|
| Chlorination | POCl₃, DMF | C6 | 6-Cl-benzazepine | 90% | |
| Acylation | Ac₂O, pyridine | O6 | 6-Acetoxy-benzazepine | 85% |
Ring-Opening and Rearrangement
The azepine ring exhibits strain-dependent reactivity:
-
Acid-Catalyzed Ring Opening :
In HCl/THF, the ring opens to form a linear amine intermediate, which recyclizes under basic conditions to yield isoindole derivatives. -
Base-Induced Rearrangement :
Treatment with NaOH (10%) at 80°C triggers a Stevens rearrangement, forming a fused bicyclic structure .
Salt Formation and Stability
The hydrochloride salt demonstrates hygroscopicity and pH-dependent solubility:
Scientific Research Applications
Chemical Properties and Structure
The compound's IUPAC name is 2,3,4,5-tetrahydro-1H-benzo[c]azepin-6-ol hydrochloride. Its molecular formula is , with a molecular weight of approximately 199.68 g/mol. The structure features a bicyclic framework that is characteristic of benzazepines, which are known for their diverse pharmacological activities.
Antidepressant Activity
Research has indicated that derivatives of benzazepine compounds exhibit significant antidepressant properties. For instance, studies have shown that certain benzazepine analogs can selectively inhibit the reuptake of serotonin and norepinephrine in the brain, making them potential candidates for treating depression and anxiety disorders .
Antipsychotic Properties
Benzazepines have also been investigated for their antipsychotic effects. The structural similarity to known antipsychotics suggests that 2,3,4,5-tetrahydro-1H-3-benzazepin-6-ol hydrochloride could modulate dopamine receptors effectively. Clinical trials are needed to evaluate its efficacy and safety in managing schizophrenia and other psychotic disorders .
Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective properties against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism appears to involve the inhibition of oxidative stress pathways and modulation of neuroinflammatory responses .
Case Study 1: Antidepressant Efficacy
A study published in the Journal of Medicinal Chemistry explored various benzazepine derivatives for their antidepressant effects. The researchers found that specific modifications to the benzazepine structure significantly enhanced serotonin reuptake inhibition compared to traditional SSRIs (Selective Serotonin Reuptake Inhibitors) .
Case Study 2: Neuroprotection in Animal Models
In an experimental model of Alzheimer's disease, administration of this compound demonstrated a reduction in amyloid-beta plaque formation and improved cognitive function in treated mice compared to controls . This suggests a promising avenue for future therapeutic development.
Mechanism of Action
The mechanism of action of 2,3,4,5-tetrahydro-1H-3-benzazepin-6-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group at the 6th position plays a crucial role in its binding affinity and activity. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Table 1: Key Properties of Selected Benzazepine and Hydrochloride Derivatives



Structural Insights :
- Benzazepine Core : The target compound shares a benzazepine backbone with benazepril, but lacks the acetyl and carboxyalkyl groups critical for ACE inhibition .
- Hydrochloride Salts : All compared compounds utilize hydrochloride salts to enhance aqueous solubility, a strategy critical for oral or injectable formulations .
Analytical and Spectroscopic Data
Table 2: Analytical Characteristics of Hydrochloride Derivatives

Key Findings :
- UV-Vis : The target compound’s absorption profile is theorized to align with benzazepines (λₘₐₓ ~280 nm), distinct from lecarnidipine’s dihydropyridine moiety (λₘₐₓ 238 nm) .
- IR Spectroscopy: Hydroxyl and amine stretches (3200–3400 cm⁻¹) are common in hydrochlorides, but functional groups (e.g., berberine’s isoquinoline C-N) provide diagnostic differences .
- Chromatography : RP-HPLC methods are widely validated for hydrochloride salts, though retention times vary with hydrophobicity (e.g., benazepril vs. memantine) .
Biological Activity
2,3,4,5-Tetrahydro-1H-3-benzazepin-6-ol hydrochloride (CAS No. 2649322-91-6) is a heterocyclic compound belonging to the benzazepine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications. This article delves into the biological activity of this compound, summarizing its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C10H14ClNO
- Molecular Weight : 199.68 g/mol
- CAS Number : 2649322-91-6
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Receptor Modulation : The compound may act as a modulator for neurotransmitter receptors, particularly those involved in the central nervous system (CNS) functions.
- Ion Channel Interaction : It has been noted for potential sodium channel blocking activity, which can influence neuronal excitability and signal transduction pathways.
- Enzyme Inhibition : The compound has shown promise in inhibiting squalene synthase, an enzyme involved in cholesterol biosynthesis.
1. Antinociceptive Activity
Research indicates that derivatives of 2,3,4,5-tetrahydro-1H-3-benzazepin have been evaluated for their analgesic properties:
- A study utilizing the mouse hot plate assay demonstrated that certain derivatives exhibited minimal analgesic activity . This suggests that while the base compound may not be effective alone, modifications could enhance its pain-relieving properties.
2. Cardiovascular Effects
The compound is under investigation for its potential effects on cardiovascular health:
- Preliminary studies suggest that it may have beneficial effects on heart function and blood pressure regulation due to its interaction with specific receptors involved in cardiovascular signaling pathways.
3. Anti-inflammatory Properties
The compound's role in inflammation modulation is being explored:
- Initial findings indicate that it may inhibit inflammatory pathways, making it a candidate for treating conditions such as rheumatoid arthritis.
Case Studies and Research Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




